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Compound of Interest

Compound Name: Peficitinib hydrochloride

Cat. No.: B14757596

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Peficitinib
hydrochloride against other prominent Janus kinase (JAK) inhibitors used in the treatment of
rheumatoid arthritis (RA). The information is compiled from extensive clinical trial data and
post-marketing surveillance to support informed research and development decisions.

Peficitinib is a pan-JAK inhibitor, demonstrating efficacy in Asian patients with RA as both
monotherapy and in combination with conventional synthetic disease-modifying antirheumatic
drugs (csDMARDSs).[1][2] Its safety profile is a critical aspect of its clinical utility, particularly in
comparison to other approved JAK inhibitors such as Tofacitinib, Baricitinib, Upadacitinib, and
Filgotinib.

Comparative Safety Data

The following tables summarize the incidence rates (IR) of key adverse events of special
interest (AESI) across Peficitinib and its comparators, expressed as events per 100 patient-
years (PY). This standardized metric allows for a more direct comparison across different
clinical trial programs.

Table 1: Incidence Rates (IR) of Serious Infections and Herpes Zoster
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. Herpes Zoster . .
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(IR/100 PY)
(IR/100 PY) al
L Asian RA
Peficitinib 100/150 mg 2.7 7.3 _
Patients (LTE)[1]
RA Clinical
Tofacitinib 5 mg BID 19-25 3.6 Development
Program[3][4]
RA Clinical
10 mg BID 3.0 3.6 Development
Program[3][4]
RA Patients
Baricitinib 4 mg 3.8 3.8 (Placebo-
controlled)[5]
RA, PsA, AS, AD
Upadacitinib 15 mg 3.4 - Integrated
Analysis|[6]
RA Patients
o (FINCH 1-3,
Filgotinib 100 mg 2.2 -
DARWIN 1-2,
LTE)[7]
RA Patients
(FINCH 1-3,
200 mg 1.9 -
DARWIN 1-2,
LTE)[7]

Table 2: Incidence Rates (IR) of Malignancies (excluding NMSC), MACE, and VTE
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Malignancie Patient
MACE VTE (IR/100 .
Drug Dose s (IR/100 Population/
(IR/100 PY) PY) .
PY) Trial
Asian RA
o Patients (LTE
Peficitinib 100/150 mg 1.2 - 0.1
& Pooled

Phase 2/3)[1]

RA Clinical
Tofacitinib 5/10 mg BID 0.8-0.9 0.4 0.3 Development
Program[4][8]

RA Patients
(Updated
Integrated
Analysis)[5]

Numerically
Baricitinib 4 mg 1.0 - higher vs.
placebo

SELECT
Upadacitinib 15mg - - - Phase 3
Program[9]

DARWIN 3

Filgotinib 100/200 mg - 0.19
LTE[10]

NMSC: Non-Melanoma Skin Cancer; MACE: Major Adverse Cardiovascular Events; VTE:
Venous Thromboembolism. Dashes indicate data not specified in the provided search results.

Experimental Protocols

The safety data presented are derived from rigorous, multicenter, randomized, double-blind,
placebo-controlled clinical trials and their long-term extensions (LTEs). The methodologies for
safety assessment in these key trials are outlined below.

Peficitinib (RAJ4 Trial)

The RAJ4 study was a Phase Il trial evaluating the efficacy and safety of Peficitinib in
Japanese patients with RA who had an inadequate response to methotrexate (MTX).[11][12]
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o Patient Population: Adult patients with moderately to severely active RA with an inadequate
response to MTX.

o Treatment Arms: Patients were randomized to receive Peficitinib (100 mg or 150 mg once
daily) or placebo, in combination with a stable dose of MTX.[11]

o Safety Assessments: Safety was monitored through the regular collection of treatment-
emergent adverse events (TEAES), serious adverse events (SAES), vital signs, 12-lead
electrocardiograms (ECGs), and comprehensive laboratory assessments at specified
intervals throughout the study. An independent Data and Safety Monitoring Board reviewed
the safety data.[2][13]

o Adverse Event Reporting: All AEs were coded using the Medical Dictionary for Regulatory
Activities (MedDRA). The severity of AEs was graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Tofacitinib (ORAL Surveillance Study)

The ORAL Surveillance study was a post-marketing safety trial designed to evaluate the long-
term safety of Tofacitinib in comparison to a TNF inhibitor.[14]

» Patient Population: RA patients aged 50 years or older with at least one additional
cardiovascular risk factor.[11][14]

o Treatment Arms: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily)
or a TNF inhibitor.[14]

e Primary Endpoints: The co-primary endpoints were the incidence of major adverse
cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[11]
[14]

o Safety Monitoring: All potential MACE and thromboembolic events were reviewed by an
independent adjudication committee.[15]

Upadacitinib (SELECT-COMPARE Trial)

The SELECT-COMPARE study is a Phase Il trial that assessed the safety and efficacy of
Upadacitinib in patients with RA and an inadequate response to MTX.[16]
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o Patient Population: Adult patients with moderately to severely active RA who had an
inadequate response to MTX.

o Treatment Arms: Patients were randomized to receive Upadacitinib (15 mg once daily),
placebo, or adalimumab (40 mg every other week), all with concomitant MTX.[16]

o Safety Monitoring: Safety was assessed by monitoring TEAESs. The study included a long-
term extension to evaluate the safety profile over an extended period.[16]

Filgotinib (FINCH Program)

The FINCH clinical trial program consisted of several Phase Il studies (FINCH 1, 2, and 3)
evaluating Filgotinib in various RA patient populations.[17]

o Patient Population: The program included patients who were MTX-naive, had an inadequate
response to MTX, or had an inadequate response to biologic DMARDs.

o Treatment Arms: Filgotinib (100 mg or 200 mg once daily) was compared against placebo or
an active comparator (adalimumab or MTX).[17]

o Safety Assessment: Safety and tolerability were assessed through the collection of TEAES.
Pooled analyses across the FINCH studies provided a comprehensive safety profile.[18]

Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is
crucial in the signaling of numerous cytokines that drive the inflammatory processes in
rheumatoid arthritis. JAK inhibitors, including Peficitinib, exert their therapeutic effect by
modulating this pathway.
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JAK-STAT Signaling Pathway Inhibition

Clinical Trial Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new drug
candidate, such as a JAK inhibitor, during a clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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